molecular formula C17H21Cl2F3N5Na4O12P3S2 B10831623 Cangrelor (tetrasodium)

Cangrelor (tetrasodium)

Cat. No.: B10831623
M. Wt: 864.3 g/mol
InChI Key: COWWROCHWNGJHQ-OPKBHZIBSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of cangrelor (tetrasodium) involves several synthetic steps. One method includes using N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)sulfonyl]adenosine as a raw material. This compound undergoes two steps of reaction to obtain a reaction solution containing cangrelor (tetrasodium). The solution is then separated and purified to yield the final product . Industrial production methods typically involve large-scale synthesis and purification processes to ensure the compound’s high purity and efficacy.

Chemical Reactions Analysis

Cangrelor (tetrasodium) primarily undergoes substitution reactions due to its structure. It is a selective, reversible P2Y12 platelet receptor antagonist that inhibits adenosine diphosphate-induced platelet aggregation . The compound does not undergo significant oxidation or reduction reactions under physiological conditions. Common reagents used in its synthesis include various phosphorylating agents and protective groups to ensure the stability of the intermediate compounds . The major product formed from these reactions is cangrelor (tetrasodium) itself, which is then used in its active form for medical applications.

Mechanism of Action

Cangrelor (tetrasodium) exerts its effects by selectively and reversibly inhibiting the P2Y12 platelet receptor, which is involved in adenosine diphosphate-induced platelet aggregation . By blocking this receptor, cangrelor prevents the activation and aggregation of platelets, reducing the risk of thrombotic events. The compound binds to the P2Y12 receptor in a competitive manner, preventing adenosine diphosphate from binding and activating the receptor . This inhibition is rapid and reversible, allowing for precise control of platelet activity during medical procedures.

Properties

Molecular Formula

C17H21Cl2F3N5Na4O12P3S2

Molecular Weight

864.3 g/mol

IUPAC Name

tetrasodium;[dichloro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate

InChI

InChI=1S/C17H25Cl2F3N5O12P3S2.4Na/c1-43-5-3-23-12-9-13(26-15(25-12)44-4-2-16(20,21)22)27(7-24-9)14-11(29)10(28)8(38-14)6-37-42(35,36)39-41(33,34)17(18,19)40(30,31)32;;;;/h7-8,10-11,14,28-29H,2-6H2,1H3,(H,33,34)(H,35,36)(H,23,25,26)(H2,30,31,32);;;;/q;4*+1/p-4/t8-,10-,11-,14-;;;;/m1..../s1

InChI Key

COWWROCHWNGJHQ-OPKBHZIBSA-J

Isomeric SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(C(P(=O)([O-])[O-])(Cl)Cl)[O-])O)O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(P(=O)([O-])[O-])(Cl)Cl)[O-])O)O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.